3-[(3-Iodophenyl)methoxy]benzonitrile
Overview
Description
3-[(3-Iodophenyl)methoxy]benzonitrile is an organic compound that features a benzonitrile core substituted with a 3-iodobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Iodophenyl)methoxy]benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-iodobenzyl alcohol with 3-hydroxybenzonitrile in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile derivatives . specific industrial methods for this compound are less documented and may involve similar principles adapted for the specific substituents.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Iodophenyl)methoxy]benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The benzonitrile group can be reduced to corresponding amines or oxidized to carboxylic acids.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation: Products include carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
3-[(3-Iodophenyl)methoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 3-[(3-Iodophenyl)methoxy]benzonitrile largely depends on its application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
3-Iodobenzonitrile: Similar structure but lacks the benzyloxy group.
3-Bromobenzyl benzonitrile: Similar but with a bromine atom instead of iodine.
3-Chlorobenzyl benzonitrile: Similar but with a chlorine atom instead of iodine.
Uniqueness
3-[(3-Iodophenyl)methoxy]benzonitrile is unique due to the presence of both the iodobenzyl and benzonitrile groups, which confer distinct reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
3-[(3-iodophenyl)methoxy]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-8H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJXMYMAIGFBRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)COC2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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